Rosiptor, also known as AQX-1125, is a synthetic small molecule drug that acts as a modulator of the SH2-containing inositol 5-phosphatase 1 (SHIP1). It is primarily investigated for its potential therapeutic applications in treating cancer, inflammatory disorders, and immune disorders. The compound is classified as a SHIP1 activator, which plays a crucial role in cellular signaling pathways related to immune responses and inflammation.
Rosiptor was developed by AQX Pharmaceuticals and is currently undergoing clinical trials. It has been classified under the category of small molecule drugs, specifically targeting the phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase 1 pathway. The chemical formula for Rosiptor acetate is C22H39NO4, with a molecular weight of 381.557 g/mol. The compound has two CAS registry numbers: 782487-29-0 for the acetate form and 782487-28-9 for the free base form .
The synthesis of Rosiptor involves several chemical reactions that are carefully controlled to yield the desired product. One notable method includes the reaction of a precursor compound with acetic acid in a methanol solvent under a nitrogen atmosphere. This process allows for the formation of an acetic acid salt of the target compound.
In one synthesis example, the precursor compound is dissolved in methanol, and acetic acid is added dropwise while stirring at low temperatures. After reaction completion, the mixture is filtered to remove undissolved particles, and the product is precipitated using methyl tert-butyl ether (MTBE). The final product is purified through filtration and washing steps .
The molecular structure of Rosiptor features a complex arrangement of carbon, nitrogen, and oxygen atoms. The specific stereochemistry (1S,3S,4R) indicates the spatial arrangement of atoms in the molecule, which is critical for its biological activity.
The structure can be represented with its InChIKey (CQIBMEIJDDUKHP-BAHZVNHDSA-N), providing a unique identifier for chemical substances. The compound exhibits several functional groups that contribute to its reactivity and interaction with biological targets .
The synthesis of Rosiptor involves various chemical reactions including esterification and precipitation. The esterification reaction occurs when acetic acid reacts with hydroxyl groups on the precursor compound to form an acetate ester.
During synthesis, careful control of temperature and solvent conditions is essential to maximize yield and purity. For instance, maintaining low temperatures during acetic acid addition helps prevent unwanted side reactions that could lead to by-products .
Rosiptor functions primarily as an allosteric modulator of SHIP1, enhancing its phosphatase activity. This mechanism involves binding to SHIP1 and promoting its interaction with other signaling proteins such as STAT3. The modulation leads to downstream effects on cellular signaling pathways that regulate immune responses and inflammation .
Upon binding to SHIP1, Rosiptor alters the enzyme's conformation, enhancing its ability to dephosphorylate phosphatidylinositol lipids. This action results in decreased levels of phosphatidylinositol-3,4,5-trisphosphate within cells, leading to reduced activation of pro-inflammatory pathways .
Rosiptor appears as a white solid at room temperature. Its solubility profile indicates that it can be dissolved in organic solvents such as methanol but may have limited water solubility.
The chemical stability of Rosiptor under physiological conditions has been evaluated in various studies. It exhibits moderate stability but may undergo hydrolysis or oxidation if not stored properly. The compound's pH stability range has also been characterized during formulation development .
Rosiptor is primarily being explored for its therapeutic potential in treating various diseases characterized by dysregulated immune responses, such as cancer and autoimmune disorders. Clinical trials have assessed its efficacy in conditions like cystitis and other inflammatory diseases . Additionally, ongoing research aims to elucidate further applications in immunotherapy and chronic inflammatory conditions.
Rosiptor (AQX-1125) represents a scientifically distinctive approach to modulating inflammatory pathways through selective targeting of the phosphatidylinositol signaling cascade. As a first-in-class SHIP1 (Src Homology 2-containing Inositol-5-Phosphatase 1) activator, this small molecule emerged from rational drug design efforts aimed at controlling dysregulated immune responses without broad immunosuppression. Its development marked a significant departure from conventional anti-inflammatory strategies that predominantly targeted cytokines or cyclooxygenase pathways. Rosiptor's mechanism centers on precisely regulating phospholipid second messengers, particularly phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), which serves as a critical signaling hub for numerous inflammatory cell functions. Despite promising preclinical anti-inflammatory activity demonstrated across multiple in vitro and in vivo models, Rosiptor's clinical development was discontinued following Phase 3 trial failures in interstitial cystitis/bladder pain syndrome (IC/BPS). Nevertheless, it remains a valuable pharmacological tool for studying SHIP1 biology and phosphatidylinositol pathway modulation, offering insights into target validation strategies for inflammatory and neurological conditions where SHIP1 plays a pathophysiological role [1] [4] [7].
Rosiptor (chemical name: (3S,6R,7S,8S,12E,20S,21S,24S,25S,26R)-21-amino-26-ethyl-3,7,24-trimethyl-1,4,22-trioxa-26-azahexacyclo[19.4.1.0⁶,¹¹.0⁸,¹².0²⁵,²⁹.0¹⁴,²⁰]triaconta-11,28-diene-9,15-dione) is a structurally complex sterol-derived molecule with the molecular formula C₂₀H₃₅NO₂ and a molecular weight of 321.50 g/mol. Its acetate salt form (Rosiptor acetate, CAS: 782487-29-0) was developed to enhance solubility and bioavailability. The compound features multiple chiral centers and a characteristic steroidal backbone modified with heteroatomic rings, contributing to its specific three-dimensional configuration essential for target engagement. This structural complexity is reflected in its SMILES notation: CC@@(CCC@HC1)C@([H])[C@H]3CN [1] [8].
Functionally classified as a selective SHIP1 activator, Rosiptor exhibits nanomolar to micromolar potency in biochemical and cellular assays. Pharmacokinetic profiling in rodent models demonstrated favorable oral bioavailability exceeding 80%, with a plasma half-life (t₁/₂) of 5.2 hours and maximum concentration (Cₘₐₓ) of 0.830 μM at a 10 mg/kg dose. These properties facilitated its evaluation in clinical trials for chronic inflammatory conditions. Mechanistically, Rosiptor demonstrated concentration-dependent inhibition of Akt phosphorylation (IC₅₀ ≈ 1-10 μM) in SHIP1-expressing MOLT-4 cells, while showing no effect in SHIP1-deficient Jurkat cells, confirming its target specificity. At 30 mg/kg orally in murine inflammation models, Rosiptor significantly reduced inflammatory cell infiltrate (60% reduction) and myeloperoxidase activity (74% reduction), establishing its in vivo anti-inflammatory efficacy [1] [8].
Table 1: Structural and Pharmacological Profile of Rosiptor
Property | Characterization |
---|---|
Chemical Name | (3S,6R,7S,8S,12E,20S,21S,24S,25S,26R)-21-amino-26-ethyl-3,7,24-trimethyl-1,4,22-trioxa-26-azahexacyclo[19.4.1.0⁶,¹¹.0⁸,¹².0²⁵,²⁹.0¹⁴,²⁰]triaconta-11,28-diene-9,15-dione |
Synonyms | AQX-1125; Rosiptor acetate (salt form) |
Molecular Formula | C₂₀H₃₅NO₂ (base) |
Molecular Weight | 321.50 g/mol |
CAS Number | 782487-28-9 (base); 782487-29-0 (acetate) |
Primary Target | SHIP1 phosphatase activator |
Key Cellular Effect | Inhibition of Akt phosphorylation (IC₅₀ ≈ 1-10 μM) |
Oral Bioavailability | >80% (Sprague-Dawley rat model) |
Plasma Half-Life (t₁/₂) | 5.2 hours (10 mg/kg oral dose) |
Rosiptor exerts its effects through allosteric modulation of SHIP1, a hematopoietic cell-specific lipid phosphatase that hydrolyzes PI(3,4,5)P₃ to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P₂). SHIP1 serves as a critical regulatory node in phosphoinositide signaling, acting as a negative regulator of the PI3K/Akt/mTOR pathway—a central axis governing immune cell activation, chemotaxis, and survival. The enzyme features a complex multidomain architecture comprising an N-terminal SH2 domain, a central phosphatase domain flanked by pleckstrin homology-related (PH-R) and C2 domains, and a C-terminal tail with protein interaction motifs. Single-molecule total internal reflection fluorescence (smTIRF) microscopy studies reveal that SHIP1 exists in an autoinhibited state where the SH2 domain suppresses phosphatase activity through intramolecular interactions. This autoinhibition is physiologically relieved through engagement of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on activated receptors like FcγRIIB or TREM2 [2] [6] [10].
Rosiptor's therapeutic mechanism involves circumventing physiological activation requirements by directly binding to the phosphatase domain or regulatory interfaces, enhancing catalytic efficiency toward PI(3,4,5)P₃. Biochemical reconstitution studies demonstrate that Rosiptor increases Vₘₐₓ without altering Kₘ, suggesting it improves catalytic turnover rather than substrate affinity. By activating SHIP1, Rosiptor reduces membrane PI(3,4,5)P₃ levels by approximately 40-60% in stimulated cells, subsequently diminishing recruitment and activation of pleckstrin homology (PH) domain-containing effectors like Akt, BTK, and PDK1. This biochemical activity translates to potent anti-inflammatory effects: inhibition of neutrophil chemotaxis (IC₅₀ ≈ 3 μM), reduced production of TNF-α, IL-6, and leukotrienes, and suppression of mast cell degranulation. Importantly, unlike PI3K inhibitors that completely block signaling, SHIP1 activation by Rosiptor modulates rather than ablates PI3K signaling, preserving basal immune function while dampening pathological inflammation [1] [2] [10].
Table 2: SHIP1 Biochemistry and Rosiptor's Mechanism
Biochemical Aspect | Mechanistic Detail | Therapeutic Consequence |
---|---|---|
SHIP1 Catalytic Function | Converts PI(3,4,5)P₃ → PI(3,4)P₂ | Attenuates PI3K/Akt pathway hyperactivation |
SHIP1 Autoinhibition | SH2 domain suppresses phosphatase domain | Requires activation signal or pharmacological intervention |
Rosiptor's Mode of Action | Allosteric activation relieving autoinhibition | Targeted pathway modulation without receptor engagement |
PI(3,4,5)P₃ Reduction | 40-60% decrease in stimulated cells | Diminished membrane recruitment of Akt and BTK |
Downstream Signaling Effects | Inhibition of Akt phosphorylation (Thr308/Ser473) | Reduced inflammatory mediator production |
Cellular Functional Impact | IC₅₀ ≈ 3 μM for neutrophil chemotaxis inhibition | Anti-inflammatory activity without immunosuppression |
The therapeutic targeting of phosphatidylinositol signaling represents an evolution from non-selective to precision interventions. Early modulators included broad-spectrum PI3K inhibitors like wortmannin and LY294002, valuable as research tools but therapeutically limited by toxicity. The development pathway progressed to isoform-selective PI3K inhibitors, exemplified by idelalisib (PI3Kδ inhibitor approved for hematological malignancies), which demonstrated that isoform specificity could improve therapeutic indices. However, these inhibitors fundamentally suppress pathway activity, potentially causing immunosuppression. Rosiptor emerged as a next-generation approach—rather than inhibiting PI3K, it enhances a natural feedback mechanism (SHIP1 activation) to restore signaling homeostasis. This strategy aimed to achieve anti-inflammatory effects while preserving basal immunity, theoretically offering superior safety [3] [10].
Rosiptor's clinical development targeted conditions with documented PI3K pathway dysregulation. Phase 2 trials explored chronic obstructive pulmonary disease (COPD), allergic asthma, atopic dermatitis, and interstitial cystitis/bladder pain syndrome (IC/BPS). The most advanced program was in IC/BPS, where a Phase 2 trial (N=69) showed modest improvement in bladder pain but failed its primary endpoint. Subsequent Phase 3 evaluation (LEADERSHIP 301, N=433) demonstrated no statistically significant benefit over placebo (p=0.41) in reducing maximum daily bladder pain at week 12. This outcome occurred despite robust preclinical validation in inflammation models and adequate pharmacokinetic exposure in humans. The failure was attributed to several factors: insufficient target engagement at clinical doses, redundancy in phosphatidylinositol signaling pathways, and potentially inadequate patient stratification based on SHIP1 expression or pathway activity. Following this setback, Aquinox Pharmaceuticals discontinued Rosiptor's development in 2018, marking the end of the most clinically advanced SHIP1 activator program [4] [7] [9].
The legacy of Rosiptor informs ongoing drug discovery in the phosphatidylinositol field. Current research focuses on SHIP1 inhibitors (e.g., compounds from the Kerr laboratory and SP3-12) for Alzheimer's disease, leveraging GWAS data linking INPP5D (SHIP1 gene) variants to disease risk. Preclinical studies demonstrate that SHIP1 inhibition enhances microglial phagocytosis of amyloid-β, suggesting a therapeutic role reversal compared to Rosiptor's application. Additionally, dual SHIP1/SHIP2 inhibitors (K161) and next-generation activators with improved brain penetration continue to be explored, indicating sustained interest in pharmacologically modulating this pathway despite Rosiptor's clinical challenges [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7